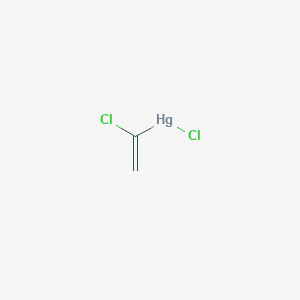
Chloro(1-chloroethenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(1-chloroethenyl)mercury is an organomercury compound with the molecular formula C2H2Cl2Hg . This compound is characterized by the presence of a mercury atom bonded to a chloroethenyl group and a chlorine atom. Organomercury compounds are known for their significant applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(1-chloroethenyl)mercury can be synthesized through the reaction of mercury(II) chloride with acetylene in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C2H2→C2H2Cl2Hg
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where mercury(II) chloride and acetylene are reacted under optimized conditions. The process requires careful monitoring of temperature, pressure, and reaction time to maximize yield and purity. The use of catalysts and purification steps is essential to obtain high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Chloro(1-chloroethenyl)mercury undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of mercury.
Addition Reactions: The double bond in the chloroethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, and other substituted derivatives.
Oxidation: Formation of mercury oxides and other oxidized products.
Reduction: Formation of reduced mercury species and hydrocarbons.
Scientific Research Applications
Chloro(1-chloroethenyl)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and toxicity studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of chloro(1-chloroethenyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily responsible for its biological effects and toxicity .
Comparison with Similar Compounds
Similar Compounds
Methylmercury (CH3HgCl): Known for its high toxicity and environmental impact.
Dimethylmercury ((CH3)2Hg): Extremely toxic and used in research applications.
Phenylmercury (C6H5HgCl): Used as a fungicide and antiseptic.
Uniqueness
Chloro(1-chloroethenyl)mercury is unique due to its specific chemical structure, which imparts distinct reactivity and applications compared to other organomercury compounds. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest .
Properties
CAS No. |
61906-99-8 |
|---|---|
Molecular Formula |
C2H2Cl2Hg |
Molecular Weight |
297.53 g/mol |
IUPAC Name |
chloro(1-chloroethenyl)mercury |
InChI |
InChI=1S/C2H2Cl.ClH.Hg/c1-2-3;;/h1H2;1H;/q;;+1/p-1 |
InChI Key |
ASLCLINMARHAAC-UHFFFAOYSA-M |
Canonical SMILES |
C=C(Cl)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















